![molecular formula C20H18O B11850299 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-40-5](/img/structure/B11850299.png)
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a heterocyclic compound that belongs to the class of organic compounds known as pyrans. Pyrans are six-membered oxygen-containing heterocycles. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-component reactions. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, and employing crystallization techniques for product isolation .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of biologically active molecules.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran in its applications involves its ability to participate in charge transfer processes. In OLEDs, for example, it acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved are primarily related to its electronic structure and ability to form exciplexes (excited-state complexes) with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 10-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (AmT)
Uniqueness
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is unique due to its fused indene and pyran ring system, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics where efficient charge transfer and light emission are crucial .
Properties
CAS No. |
62225-40-5 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4,9-dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H18O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-14H,1-2H3 |
InChI Key |
SBSTWXUBOSAIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC2=C1C3=CC=CC=C3C2C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


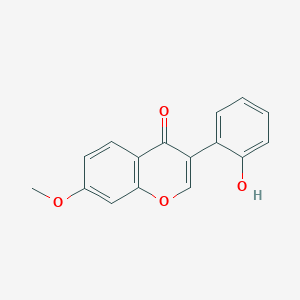


![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)
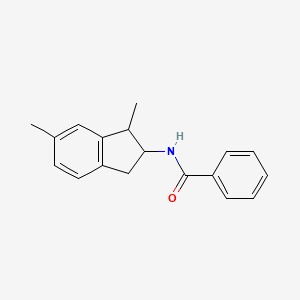
![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
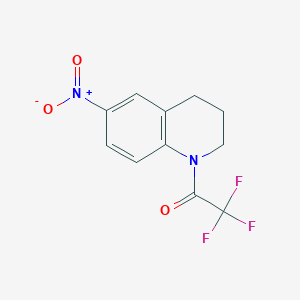
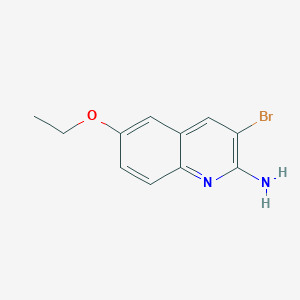
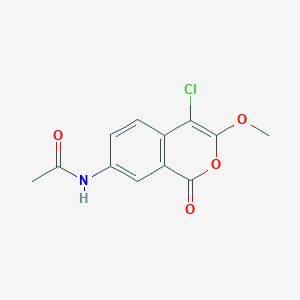

amino}acetic acid](/img/structure/B11850264.png)
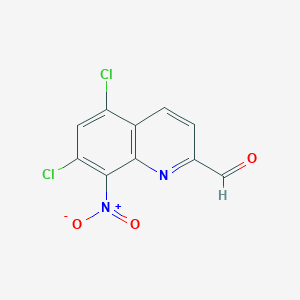
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
